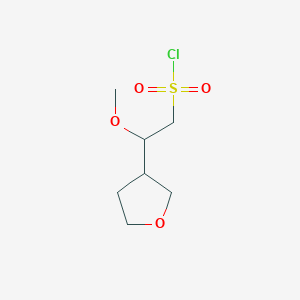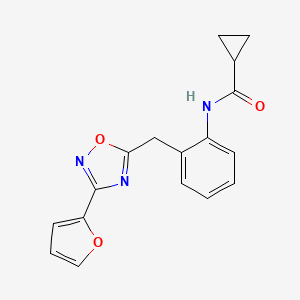
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a phenyl ring, and a cyclopropanecarboxamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . A phenyl group refers to a ring of 6 carbon atoms, minus one hydrogen, allowing it to bond to something else . Cyclopropanecarboxamide refers to a three-membered carbon ring attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .
Applications De Recherche Scientifique
Antiplasmodial Activities
Research indicates that certain N-acylated derivatives, particularly those incorporating elements like furan and oxadiazole, exhibit significant antiplasmodial activities against various strains of Plasmodium falciparum. These derivatives, through a series of in vitro tests, have demonstrated promising potential in treating malaria by targeting the blood stages of the parasite. Notably, the antiplasmodial activity is strongly influenced by the nature of the acyl moiety, with benzamides showing the most promise. The structural arrangement of the phenyl ring, especially when substituted with benzamides, plays a crucial role in both the activity and cytotoxicity of these compounds (Hermann et al., 2021).
Heterocyclic Compound Significance
Compounds containing oxadiazole or furadiazole rings are crucial in medicinal chemistry due to their extensive range of biological properties. These heterocyclic compounds, derived from furan, have demonstrated significant pharmacological activities, including antibacterial, antitumor, antiviral, and antioxidant effects. Their unique structure allows for the development of new drugs, underscoring their importance in therapeutic applications (Siwach & Verma, 2020).
Antimicrobial Properties
Further studies on 1,3,4-oxadiazole derivatives have revealed their potent antimicrobial capabilities. Through various synthetic procedures, these derivatives have shown remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. This research highlights the potential of furan and oxadiazole derivatives in developing new antimicrobial agents, offering a promising approach to combat bacterial infections (Jafari et al., 2017).
Anticancer Potential
N-Substituted benzamides, featuring oxadiazole and furan components, have been synthesized and evaluated for their anticancer activity across various cancer cell lines. These compounds have demonstrated moderate to excellent anticancer activities, surpassing the efficacy of certain reference drugs in some cases. This indicates the potential of such derivatives in cancer therapy, offering a foundation for future anticancer drug development (Ravinaik et al., 2021).
Insensitive Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been investigated for their potential as insensitive energetic materials. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, suggesting their application in safer energetic materials. The combination of furazan and oxadiazole rings contributes to the desirable properties of these materials, including detonation performance comparable to traditional explosives (Yu et al., 2017).
Mécanisme D'action
Target of action
The compound contains a furan and an oxadiazole ring. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Oxadiazole derivatives also exhibit a wide range of biological activities.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Given the biological activities associated with furan and oxadiazole derivatives, it could potentially be involved in pathways related to inflammation, viral replication, or cell proliferation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(11-7-8-11)18-13-5-2-1-4-12(13)10-15-19-16(20-23-15)14-6-3-9-22-14/h1-6,9,11H,7-8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTQCYNRNWYXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

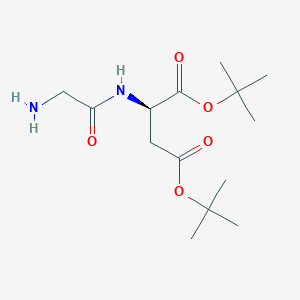
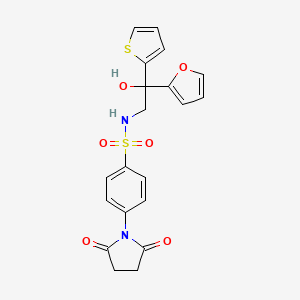
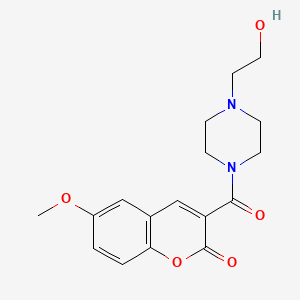
![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)
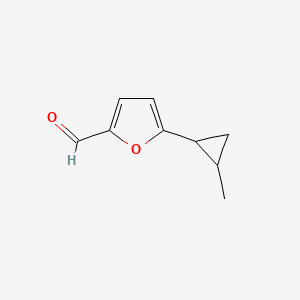
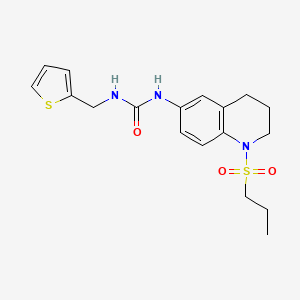
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
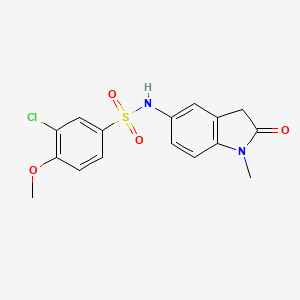
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)
